![molecular formula C8H11N3O4S B2627094 Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate CAS No. 510763-29-8](/img/structure/B2627094.png)
Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate
Overview
Description
Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate (CAS: 510763-29-8) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methoxymethyl group at position 5 and an oxoacetate ester moiety at position 2. This compound is part of a broader class of thiadiazole derivatives known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its synthesis typically involves condensation reactions between thiadiazole precursors and activated esters, as exemplified in protocols from and .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate typically involves the reaction of 5-(methoxymethyl)-1,3,4-thiadiazole-2-amine with ethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated structure.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives, including Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate. The compound has been investigated for its cytotoxic effects against various cancer cell lines:
- Human Colon Cancer (HCT116) : The compound demonstrated significant growth inhibition with a GI50 value of approximately 3.29 μg/mL.
- Human Lung Cancer (H460) : A GI50 value of 10 μg/mL was observed, indicating moderate activity.
- Human Breast Cancer (MCF-7) : The compound also exhibited cytotoxicity against this cell line, contributing to its profile as a potential anticancer agent .
Antimicrobial Activity
The 1,3,4-thiadiazole moiety is known for its broad-spectrum antimicrobial properties. This compound has shown potential in inhibiting bacterial and fungal growth. Derivatives of this class have been reported to possess activity against:
- Bacterial Infections : Studies suggest efficacy against Gram-positive and Gram-negative bacteria.
- Fungal Infections : Some derivatives have shown promise in treating fungal infections due to their ability to disrupt cellular processes .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the methoxymethyl group enhances the compound's lipophilicity and biological activity.
Case Studies
- Cytotoxicity Studies :
- Antimicrobial Screening :
Future Directions and Research Opportunities
The ongoing research into thiadiazole derivatives suggests that this compound could serve as a lead compound for developing new therapeutic agents. Potential areas for future exploration include:
- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects could enhance its development as a therapeutic agent.
- Formulation Development : Investigating various formulations to improve bioavailability and targeting specific tissues or tumors.
- Combination Therapies : Exploring synergistic effects with other anticancer or antimicrobial agents to enhance efficacy while minimizing toxicity.
Mechanism of Action
The mechanism of action of Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate are critically influenced by substituents on the thiadiazole ring. Below is a comparative analysis with key analogs:
Structural Modifications and Physicochemical Properties
Compound Name (CAS) | Substituent at Position 5 | Molecular Formula | Molecular Weight | Predicted pKa | Density (g/cm³) |
---|---|---|---|---|---|
This compound (510763-29-8) | Methoxymethyl (-CH₂OCH₃) | C₉H₁₁N₃O₄S | 257.27 | 5.58 ± 0.50 | 1.475 ± 0.06 |
Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate (510763-27-6) | Isopropyl (-CH(CH₃)₂) | C₁₀H₁₃N₃O₃S | 255.29 | 5.80 ± 0.50* | 1.42 ± 0.06* |
Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate (1211182-74-9) | Ethoxymethyl (-CH₂OCH₂CH₃) | C₁₀H₁₃N₃O₄S | 271.29 | 5.50 ± 0.50* | 1.45 ± 0.06* |
Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate (107811-08-5) | Propyl (-CH₂CH₂CH₃) | C₉H₁₃N₃O₃S | 243.28 | 5.65 ± 0.50* | 1.43 ± 0.06* |
Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate (79525-87-4) | Isobutyl (-CH₂CH(CH₃)₂) | C₁₀H₁₅N₃O₃S | 257.31 | 5.70 ± 0.50* | 1.41 ± 0.06* |
*Predicted values based on analogous compounds.
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., methoxymethyl) stabilize the thiadiazole ring, whereas electron-withdrawing groups (e.g., trifluoromethyl in CAS 519170-72-0) may increase electrophilicity at the oxoacetate moiety, influencing reactivity .
- Steric Hindrance : Bulky substituents (e.g., isobutyl) reduce conformational flexibility, which could hinder binding to biological targets compared to smaller groups like methoxymethyl .
Biological Activity
Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate (CAS Number: 510763-29-8) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, structure-activity relationships (SAR), and various biological evaluations.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
Property | Value |
---|---|
Molecular Formula | C₈H₁₁N₃O₄S |
Molecular Weight | 245.25 g/mol |
CAS Number | 510763-29-8 |
MDL Number | MFCD03446786 |
This compound contains a thiadiazole ring, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiadiazoles can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The presence of electron-withdrawing groups in the para position enhances the anticancer activity due to improved interaction with cellular targets .
Case Study:
A study evaluating various thiadiazole derivatives reported that compounds with specific substitutions demonstrated IC50 values as low as 29 μM against HeLa cells. This suggests that this compound may possess similar or enhanced efficacy .
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties. The structure of this compound may confer activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents has been correlated with increased antimicrobial potency .
Research Findings:
In a comparative study of various thiadiazole derivatives, those with halogen substitutions exhibited enhanced antimicrobial activity against a range of bacterial strains. This highlights the potential for this compound to be developed as an antimicrobial agent .
Antioxidant Activity
The antioxidant potential of thiadiazole derivatives has been documented in several studies. Compounds with electron-donating groups at specific positions have shown significant antioxidant activity, which is crucial for protecting cells from oxidative stress .
Structure–Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring can lead to variations in biological efficacy:
Substitution Type | Effect on Activity |
---|---|
Electron-withdrawing | Increased anticancer and antimicrobial activity |
Electron-donating | Enhanced antioxidant potential |
The positioning and nature of substituents play a critical role in determining the overall biological profile of compounds like this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate, and how can reaction conditions be optimized?
- The compound is synthesized via nucleophilic substitution or condensation reactions. For example, refluxing sodium ethoxide with thiadiazole precursors (e.g., 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine) and ethyl bromoacetate in anhydrous ethanol for 5–8 hours is a common method . Optimization involves adjusting solvent polarity (e.g., ethanol vs. acetonitrile), stoichiometry of reagents, and reaction time to improve yield.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- FT-IR : Confirms functional groups (e.g., C=O at ~1730 cm⁻¹, N-H stretching at ~3170 cm⁻¹) .
- NMR : ¹H NMR identifies methoxymethyl protons (~3.3 ppm for OCH₃ and ~4.5 ppm for CH₂O), while ¹³C NMR verifies the oxoacetate carbonyl (~165 ppm) .
- X-ray crystallography : Resolves the thiadiazole ring geometry and hydrogen-bonding patterns, critical for structure-activity relationship (SAR) studies .
Q. How can computational tools like UCSF Chimera aid in visualizing the compound’s molecular interactions?
- UCSF Chimera enables 3D visualization of the thiadiazole core and methoxymethyl/oxoacetate substituents. It supports docking pose analysis and hydrogen-bond mapping with target proteins .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar thiadiazole derivatives?
- Discrepancies in cytotoxicity (e.g., inactive vs. active analogs) often stem from substituent effects. For instance, electron-withdrawing groups on the thiadiazole ring enhance DNA intercalation, while bulky substituents may hinder target binding . Cross-validate results using multiple cell lines (e.g., A549, MCF7) and dose-response assays to confirm IC₅₀ trends .
Q. How can AutoDock Vina improve the prediction of binding modes for this compound in antimicrobial target proteins?
- AutoDock Vina’s scoring function efficiently screens docking poses against targets like bacterial enoyl-ACP reductase. Key steps:
- Prepare the ligand (protonation states, tautomers) and receptor (PDB: 1BVR).
- Use a grid box centered on the active site (20 ų) and run multithreaded docking.
- Validate top poses via molecular dynamics (MD) simulations to assess binding stability .
Q. What experimental designs are recommended for evaluating the compound’s pharmacokinetic (PK) properties?
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
- Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and predict oral bioavailability.
- Plasma protein binding : Employ equilibrium dialysis to quantify unbound fraction .
Q. How do substituents on the thiadiazole ring influence the compound’s reactivity in nucleophilic addition reactions?
- The methoxymethyl group at position 5 enhances electron density on the thiadiazole ring, increasing susceptibility to nucleophilic attack at the oxoacetate carbonyl. Substituent effects can be quantified via Hammett σ values or DFT calculations (e.g., Fukui indices) .
Q. Methodological Guidance
- Synthesis Troubleshooting : If yields are low (<40%), replace ethyl bromoacetate with chloroacetate to improve electrophilicity or use phase-transfer catalysts (e.g., TBAB) .
- Docking Validation : Compare AutoDock Vina results with Glide (Schrödinger) or GOLD to assess consensus binding modes .
- Cytotoxicity Assays : Include positive controls (e.g., doxorubicin) and use resazurin-based assays for real-time viability monitoring .
Properties
IUPAC Name |
ethyl 2-[[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c1-3-15-7(13)6(12)9-8-11-10-5(16-8)4-14-2/h3-4H2,1-2H3,(H,9,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWMIOIXBGFEBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NN=C(S1)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.